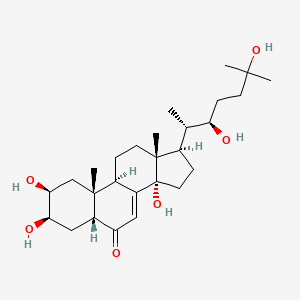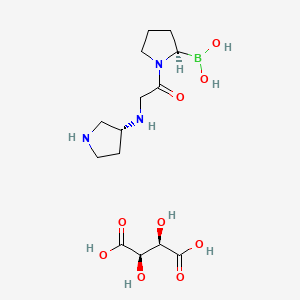
エクジソン
概要
説明
Ecdysone is a steroidal prohormone of the major insect molting hormone 20-hydroxyecdysone. It is secreted from the prothoracic glands of insects and plays a crucial role in their molting and metamorphosis processes . These compounds are widespread in the plant and animal kingdoms and are known for their significant biological activities .
科学的研究の応用
Ecdysone has a wide range of scientific research applications:
Chemistry: Ecdysone and its derivatives are used as starting materials for the synthesis of complex steroidal compounds.
Biology: Ecdysone is extensively studied for its role in insect development and metamorphosis.
Medicine: Ecdysone exhibits various pharmacological activities, including anti-inflammatory and anabolic effects, making it a potential candidate for drug development.
Industry: Ecdysone is used in agriculture as an insect growth regulator to control pest populations
作用機序
エクジソンは、遺伝子発現を調節する核レセプターであるエクジソンレセプターに結合することでその効果を発揮します。結合すると、エクジソンは脱皮と変態に関与する遺伝子の発現を誘導します。 このプロセスには、ポリテンクロモソームにおける高遺伝子発現部位である染色体パフの形成が含まれます 。 エクジソンの分子標的は、ステロイド代謝に関与するさまざまな転写因子と酵素です .
生化学分析
Biochemical Properties
Ecdysone functions as a hormone that triggers molting and metamorphosis in arthropods. It interacts with specific enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ecdysone receptor, a nuclear receptor that binds to ecdysone and mediates its effects on gene expression. The ecdysone receptor forms a heterodimer with the retinoid X receptor homolog ultraspiracle, and this complex binds to specific DNA sequences to regulate the transcription of target genes . Additionally, ecdysone interacts with enzymes involved in its biosynthesis and metabolism, such as cytochrome P450 enzymes .
Cellular Effects
Ecdysone has profound effects on various types of cells and cellular processes. In insects, it regulates cell proliferation, differentiation, and apoptosis during development. Ecdysone influences cell signaling pathways, including the activation of the ecdysone receptor, which leads to changes in gene expression . It also affects cellular metabolism by promoting glycolysis and glycogen catabolism . In plants, ecdysone can have cytotoxic and antioxidant effects .
Molecular Mechanism
The molecular mechanism of ecdysone involves its binding to the ecdysone receptor, which then translocates to the nucleus and binds to specific DNA sequences to regulate gene expression . This binding leads to the activation or repression of various genes involved in development and metabolism. Ecdysone also interacts with other nuclear receptors, such as E75A, which can compete with the ecdysone receptor for binding sites on DNA . This competition can modulate the effects of ecdysone on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ecdysone can change over time. Ecdysone is relatively stable, but its effects can be influenced by factors such as degradation and the presence of other hormones . Long-term studies have shown that ecdysone can have lasting effects on cellular function, including changes in gene expression and metabolism . The temporal expression of ecdysone receptors can also vary during different developmental stages .
Dosage Effects in Animal Models
The effects of ecdysone vary with different dosages in animal models. At low doses, ecdysone can promote normal development and metabolism, while at high doses, it can have toxic effects . Studies have shown that ecdysone can regulate blood sugar levels and increase glycogen content in the heart and liver of laboratory rats . Excessive doses can lead to adverse effects, such as impaired development and metabolic imbalances .
Metabolic Pathways
Ecdysone is involved in several metabolic pathways, including its own biosynthesis and metabolism. It is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes . Ecdysone promotes glycolysis and glycogen catabolism, which accelerates carbohydrate utilization . It also stimulates fatty acid synthesis and leads to lipid accumulation .
Transport and Distribution
Ecdysone is transported and distributed within cells and tissues through specific transporters and binding proteins. The ecdysone receptor, which binds to ecdysone, is found in the nuclei of insect cells . Ecdysone can also interact with other proteins that facilitate its transport and localization within cells . The distribution of ecdysone can vary depending on the developmental stage and tissue type .
Subcellular Localization
Ecdysone is localized in specific subcellular compartments, where it exerts its effects on gene expression and cellular function. The ecdysone receptor is primarily localized in the nucleus, where it binds to DNA and regulates transcription . In the absence of ecdysone, the receptor can be found in the cytoplasm . The subcellular localization of ecdysone and its receptor can be influenced by factors such as post-translational modifications and interactions with other proteins .
準備方法
合成経路と反応条件: エクジソンは、さまざまな化学変換によって合成できます。合成は、しばしば天然に存在するステロールの修飾を含みます。 例えば、著名なエクジステロイドである20-ヒドロキシエクジソンの合成は、エクジソンの20位での水酸化を伴います .
工業生産方法: エクジソンの工業生産は、主に天然源からの抽出に依存しています。シノチス・アラクノイデアやラポンテイシウム・カルタモイデスなどの植物は、エクジソンの豊富な供給源です。 抽出プロセスには、溶媒抽出に続いてクロマトグラフィー精製を行い、エクジソンを純粋な形で単離します .
化学反応の分析
反応の種類: エクジソンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応は、そのアナログと誘導体の合成に不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤は、エクジソンの酸化に使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、エクジソンの還元に使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな水酸化およびアルキル化誘導体のエクジソンが含まれ、それらは異なる生物学的活性を示します .
4. 科学研究への応用
エクジソンは、幅広い科学研究への応用を持っています。
化学: エクジソンとその誘導体は、複雑なステロイド化合物の合成のための出発物質として使用されます。
生物学: エクジソンは、昆虫の発達と変態における役割について広く研究されています。
医学: エクジソンは、抗炎症作用やアナボリック作用など、さまざまな薬理作用を示し、薬物開発の潜在的な候補となっています。
類似化合物との比較
エクジソンは、アンドロゲンや胆汁酸などの他のステロイド化合物と構造的に類似しています。 アンドロゲンとは異なり、エクジソンはアンドロゲン作用またはエストロゲン作用を示さず、さまざまな用途においてより安全な代替手段となります 。類似の化合物には以下が含まれます。
20-ヒドロキシエクジソン: 昆虫の脱皮に関与する高活性エクジステロイド。
ポナステロンA: 同じ生物学的活性を示す別のエクジステロイド。
マキステロンA: 特定の昆虫種に存在する、あまり一般的ではないエクジステロイド.
エクジソンは、その無毒性と幅広い生物学的活性などの独自の特性により、科学研究と産業用途にとって貴重な化合物となっています。
特性
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZCKBFRMILAV-JMZLNJERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-87-3 | |
| Record name | α-Ecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)


![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)


